molecular formula C6H5IN4O B1417679 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1415638-01-5

3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B1417679
CAS No.: 1415638-01-5
M. Wt: 276.03 g/mol
InChI Key: LWRNXILAHVZVPS-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of an iodine atom at the 3-position, a methyl group at the 1-position, and a pyrazolo[3,4-d]pyrimidin-4(5H)-one core structure

Preparation Methods

The synthesis of 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the iodination of a precursor compound. One common method involves the reaction of 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with sodium iodide (NaI) under suitable reaction conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by an iodine atom. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.

Common reagents used in these reactions include sodium iodide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of inhibitors for specific enzymes or proteins, such as protein kinases.

    Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the target enzyme, blocking its activity. The molecular targets and pathways involved vary based on the biological context and the specific enzyme or protein being targeted .

Comparison with Similar Compounds

3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other pyrazolopyrimidine derivatives, such as:

  • 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Properties

IUPAC Name

3-iodo-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4O/c1-11-5-3(4(7)10-11)6(12)9-2-8-5/h2H,1H3,(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRNXILAHVZVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC=N2)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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